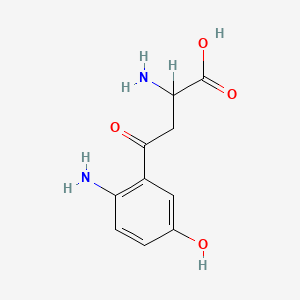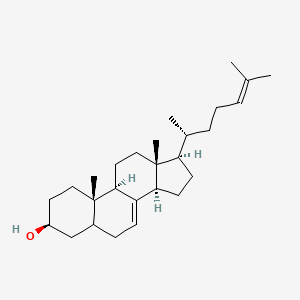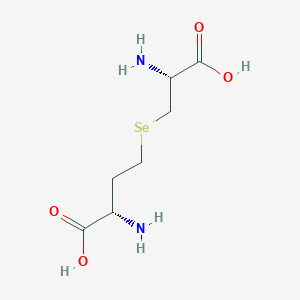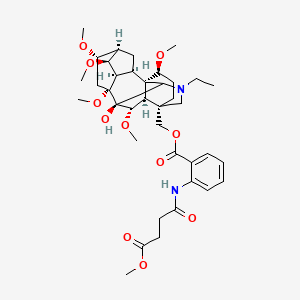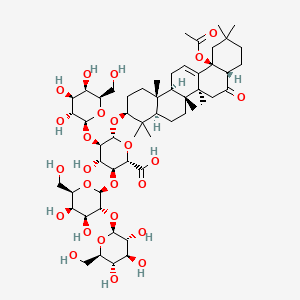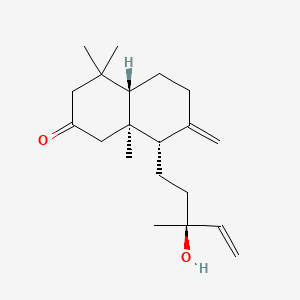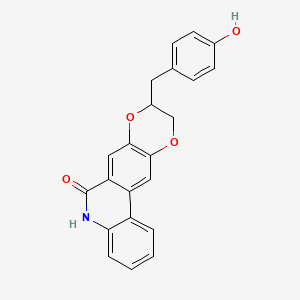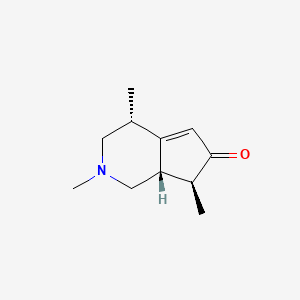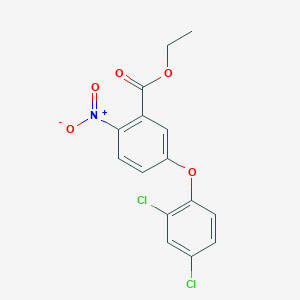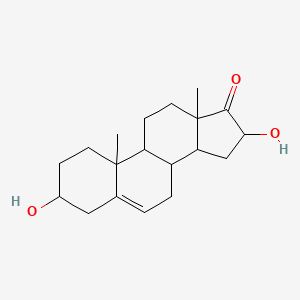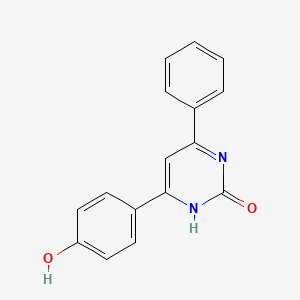
2-(5-Amino-1-methyl-4,7-dioxoindol-3-yl)-1,3-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Amino-1-methyl-4,7-dioxoindol-3-yl)-1,3-thiazole-4-carboxamide is a natural product found in Streptomyces with data available.
Scientific Research Applications
Antitumor Activity in Preclinical Assays : Substituted thiazole-5-carboxamides have shown potent Src/Abl kinase inhibition, leading to excellent antiproliferative activity against hematological and solid tumor cell lines. For instance, a compound from this category demonstrated complete tumor regressions in a K562 xenograft model of chronic myelogenous leukemia (CML) with low toxicity, indicating potential for oncology applications (Lombardo et al., 2004).
Antimicrobial and Antifungal Properties : Various thiazole carboxamide derivatives have exhibited significant antimicrobial and antifungal activities. These compounds have been effective against both Gram-positive and Gram-negative bacteria, as well as fungal strains, suggesting their use in addressing microbial infections (Mhaske et al., 2011).
Analgesic Properties : Some thiazole carboxamide derivatives, including those structurally related to 2-(5-Amino-1-methyl-4,7-dioxoindol-3-yl)-1,3-thiazole-4-carboxamide, have demonstrated high analgesic activity in pharmacological screening, suggesting potential applications in pain management (Ukrainets et al., 2014).
Antibacterial Agents : Novel analogs in the thiazole carboxamide family have been synthesized and found to display promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, indicating their potential as antibacterial agents (Palkar et al., 2017).
Antitumor Agents : Studies have synthesized novel thiazole derivatives and evaluated their antitumor activity, with some compounds showing a high ability to inhibit the growth of human tumor cells. This suggests their potential as anti-cancer agents (Ostapiuk et al., 2017).
properties
CAS RN |
135261-89-1 |
|---|---|
Product Name |
2-(5-Amino-1-methyl-4,7-dioxoindol-3-yl)-1,3-thiazole-4-carboxamide |
Molecular Formula |
C13H10N4O3S |
Molecular Weight |
302.31 g/mol |
IUPAC Name |
2-(5-amino-1-methyl-4,7-dioxoindol-3-yl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C13H10N4O3S/c1-17-3-5(13-16-7(4-21-13)12(15)20)9-10(17)8(18)2-6(14)11(9)19/h2-4H,14H2,1H3,(H2,15,20) |
InChI Key |
ZLMULFPSOBULMS-UHFFFAOYSA-N |
SMILES |
CN1C=C(C2=C1C(=O)C=C(C2=O)N)C3=NC(=CS3)C(=O)N |
Canonical SMILES |
CN1C=C(C2=C1C(=O)C=C(C2=O)N)C3=NC(=CS3)C(=O)N |
Other CAS RN |
135261-89-1 |
synonyms |
BE 10988 BE-10988 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




